molecular formula C5H2ClN3S B1427139 4-Chloroisothiazolo[5,4-D]pyrimidine CAS No. 1483065-60-6

4-Chloroisothiazolo[5,4-D]pyrimidine

Cat. No. B1427139
CAS RN: 1483065-60-6
M. Wt: 171.61 g/mol
InChI Key: LGMHDRDXGUTFBQ-UHFFFAOYSA-N
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Description

4-Chloroisothiazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5H2ClN3S and a molecular weight of 171.61 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 4-Chloroisothiazolo[5,4-D]pyrimidine is 1S/C5H2ClN3S/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H . This indicates the presence of chlorine, nitrogen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

4-Chloroisothiazolo[5,4-D]pyrimidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 171.61 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Antiproliferative Activities Against Cancer Cell Lines

Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. Studies have shown that these compounds exhibit good inhibition against the tested cell lines, indicating their potential use in cancer treatment .

Anti-inflammatory Effects

These compounds have demonstrated anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This suggests their application in managing inflammatory conditions .

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The process involves the reaction of specific pyrimidine derivatives with carbon disulfide in the presence of KOH in DMF, leading to compounds with potential antibacterial applications .

Safety and Hazards

4-Chloroisothiazolo[5,4-D]pyrimidine is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-[1,2]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMHDRDXGUTFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisothiazolo[5,4-D]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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